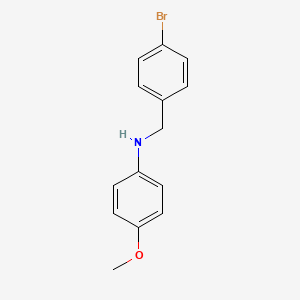

(4-bromobenzyl)(4-methoxyphenyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

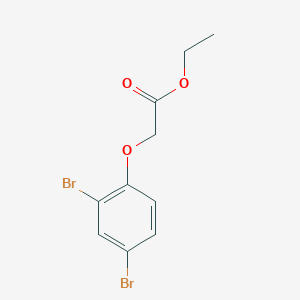

“(4-bromobenzyl)(4-methoxyphenyl)amine” is a chemical compound. It has a molecular formula of C14H16BrNO . This compound could be a derivative of benzylamine, which is an organic compound consisting of a benzyl group substituted for one hydrogen of an ammonia molecule .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of amines with organosilicon isocyanates and phenylisocyanate . Another common method for the synthesis of secondary amines involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its molecular formula, C14H16BrNO. It likely contains a benzyl group (C6H5CH2-) and a methoxyphenyl group (C6H4OCH3) attached to an amine (NH2) group .Aplicaciones Científicas De Investigación

Intervalence Transitions in Mixed-Valence Species

The research explored the intervalence charge-transfer (IVCT) of bis(triarylamines) linked with various bridges, including a study on molecules oxidized using tris(4-bromophenyl)aminium hexachloroantimonate. This study provides insights into the electronic interactions and solvatochromic behavior in mixed-valence species, potentially contributing to advancements in molecular electronics and the understanding of charge-transfer processes (Barlow et al., 2005).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides. This application is significant for the field of synthetic biology and the development of RNA-based therapeutics and diagnostic tools (Takaku & Kamaike, 1982).

Antibacterial Bromophenols

Research on marine red alga Rhodomela confervoides identified bromophenols with antibacterial properties. This highlights the potential of (4-bromobenzyl)(4-methoxyphenyl)amine derivatives in developing new antibacterial agents, contributing to marine pharmacology and natural product chemistry (Xu et al., 2003).

Excited-state Intermolecular Proton Transfer

A study on benzidine fragments of organic chromophores, including derivatives of this compound, investigated their excited-state intermolecular proton transfer (ESPT) properties. This research is relevant for the design of advanced fluorescent materials and sensors (Qin et al., 2019).

Organic Electron Transfer Redox Mediators

A comparative study of organic electron transfer redox mediators highlighted the electron transfer kinetics in the oxidation of 4-methoxybenzyl alcohol. Understanding these processes is crucial for the development of catalytic and redox systems in organic chemistry and electrochemistry (Lu et al., 2014).

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]-4-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHGPZICGRYMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-ylmethyl)benzamide](/img/structure/B5597440.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(3'-methoxybiphenyl-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5597461.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B5597465.png)

![1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)

![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)

![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)